3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-chlorophenyl)propanamide
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Overview
Description
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-chlorophenyl)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-chlorophenyl)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Substitution Reactions: The tert-butylphenyl and chlorophenyl groups are introduced through substitution reactions, often using reagents like tert-butylbenzene and 2-chlorobenzoyl chloride.
Amidation: The final step involves the formation of the amide bond, typically achieved by reacting the oxadiazole intermediate with 2-chlorophenylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroxylated or carbonyl derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Hydroxylated or carbonyl derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-chlorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is investigated for use in coatings, adhesives, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-chlorophenyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase or nuclear factor-kappa B.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide
- **3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopropylpropanamide
- **3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide
Uniqueness
Compared to similar compounds, 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-chlorophenyl)propanamide is unique due to the presence of the 2-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic properties, making it a distinct candidate for specific applications.
Properties
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-chlorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-21(2,3)15-10-8-14(9-11-15)20-24-19(27-25-20)13-12-18(26)23-17-7-5-4-6-16(17)22/h4-11H,12-13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIXTPCSZQBIKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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